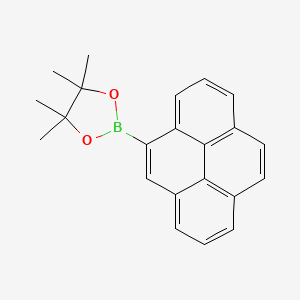
4,4,5,5-Tetramethyl-2-(4-pyrenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-Tetramethyl-2-(4-pyrenyl)-1,3,2-dioxaborolane (TMPP) is a boron-containing hydrocarbon compound that has gained considerable attention in recent years due to its potential use in a variety of scientific research applications. TMPP is a unique compound due to its ability to form strong bonds with other molecules, as well as its ability to act as a catalyst in various chemical reactions. This makes it a valuable tool for scientists in a variety of fields, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
H2O2 Detection in Living Cells
A new 4-substituted pyrene derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB), has been synthesized for the detection of H2O2 in living cells. This compound exhibits a large Stokes shift, outstanding sensitivity, and selectivity for H2O2, showcasing its utility in biomedical research and materials science. The introduction of a phenyl boronic ester to 4-hydroxylpyrene highlights the strategy of functionalizing pyrene to develop novel functional materials with specific applications in cell imaging and reactive oxygen species detection (Jing Nie et al., 2020).
Excimer Formation in Di-1-pyrenyl-substituted Oligosilanes
Research on 1,2-di(1-pyrenyl)tetramethyldisilane and related compounds reveals excimer formation, a phenomenon where a molecule in an excited state interacts with a molecule in the ground state to form a complex. This study provides insights into the ground- and excited-state interactions of di-1-pyrenyl-substituted oligosilanes, contributing to the understanding of molecular conformation and interaction in complex systems, which has implications for the development of advanced materials and molecular electronics (D. Declercq et al., 1993).
Structural Versatility in Co-crystals
The study of pyrene-2,7-bis(4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) co-crystals reveals significant structural versatility, offering insights into the design and synthesis of complex molecular architectures. This research has implications for materials science, particularly in the development of new materials with tailored physical properties for applications in electronics and photonics (A. Batsanov et al., 2012).
Energy Storage and Nanocomposite Applications
The development of pyrene-functionalized tetraphenylethylene benzoxazine monomers showcases the application of 4,4,5,5-tetramethyl-2-(4-pyrenyl)-1,3,2-dioxaborolane derivatives in the dispersion of single-walled carbon nanotubes (SWCNT) and energy storage. This research contributes to the advancement of materials for energy storage, demonstrating how the integration of functionalized monomers with SWCNT can lead to composites with enhanced thermal stability and specific capacitance, important for developing next-generation energy storage devices (M. Samy et al., 2020).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-pyren-4-yl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-16-9-5-7-14-11-12-15-8-6-10-17(18)20(15)19(14)16/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWLNMNYLWTBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2826278.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)
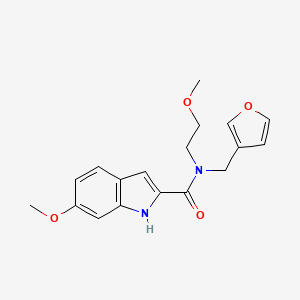
![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)
![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)
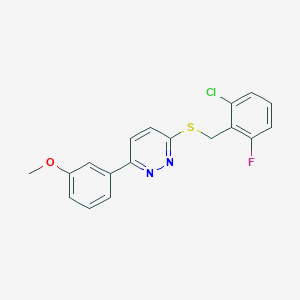

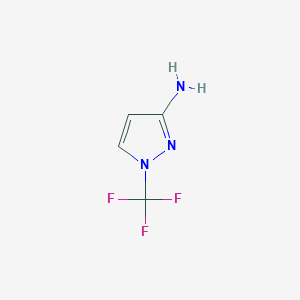
![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2826290.png)
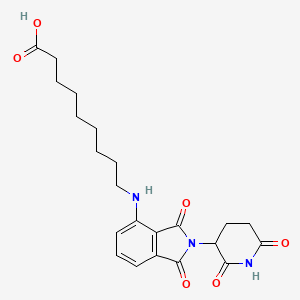

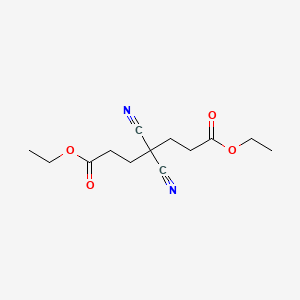
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)